molecular formula C9H9N3O B3028134 N-(5-Cyano-2-methylpyridin-3-yl)acetamide CAS No. 1628557-05-0

N-(5-Cyano-2-methylpyridin-3-yl)acetamide

Cat. No.: B3028134
CAS No.: 1628557-05-0
M. Wt: 175.19
InChI Key: UZDRNZWIJYQWBB-UHFFFAOYSA-N
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Description

N-(5-Cyano-2-methylpyridin-3-yl)acetamide is a pyridine derivative characterized by a pyridine ring substituted with a methyl group at position 2, a cyano group (-CN) at position 5, and an acetamide moiety (-NH-C(O)-CH3) at position 3. Pyridine derivatives like this are often explored in pharmaceutical and agrochemical research due to their versatility in interactions with biological targets.

Properties

IUPAC Name

N-(5-cyano-2-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-9(12-7(2)13)3-8(4-10)5-11-6/h3,5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDRNZWIJYQWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C#N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259190
Record name Acetamide, N-(5-cyano-2-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628557-05-0
Record name Acetamide, N-(5-cyano-2-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628557-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(5-cyano-2-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyano-2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Cyano-2-methylpyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Cyano-2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Acetamide Derivatives

Compound Name Substituents (Position) Key Functional Groups
This compound 2-Methyl, 5-Cyano (2,5) Acetamide, Cyano, Methyl
N-(2-Hydroxypyridin-3-yl)acetamide 2-Hydroxy (2) Acetamide, Hydroxyl
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide 2-Hydroxy, 5-Iodo (2,5) Acetamide, Hydroxyl, Iodo
N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide 4-Hydroxy, 5-Trimethylsilylethynyl (4,5) Acetamide, Hydroxyl, Alkynyl (silyl)

Key Observations:

Substituent Effects on Solubility and Reactivity: The hydroxyl group in and enhances polarity, likely increasing aqueous solubility compared to the methyl and cyano groups in the target compound.

Electronic and Steric Differences: The methyl group at position 2 in the target compound may donate electron density to the pyridine ring, while the cyano group at position 5 withdraws electrons, creating a polarized electronic environment. In contrast, hydroxyl substituents (as in and ) can participate in hydrogen bonding, altering intermolecular interactions.

Non-Pyridine Analog: 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks a pyridine ring but shares cyano and acetamide functional groups.

Hypothetical Property Trends and Research Implications

While specific physicochemical or biological data for these compounds are unavailable in the provided sources, the following trends are inferred from structural features:

Table 2: Hypothetical Property Trends

Property This compound / (Hydroxy-Substituted) (Silyl-Alkynyl)
Aqueous Solubility Moderate (polar cyano, nonpolar methyl) High (hydroxyl enhances polarity) Low (lipophilic silyl)
Reactivity Electrophilic at cyano site Nucleophilic (iodo in ) Stable alkynyl group
Potential Applications Drug intermediates, agrochemicals Metal coordination, catalysis Organic synthesis

Notes and Limitations

  • The comparisons above are based on structural analogs from the Catalog of Pyridine Compounds .
  • The safety profile of 2-Cyano-N-[(methylamino)carbonyl]acetamide underscores the need for thorough toxicological studies on cyano-containing acetamides, including the target compound.
  • Further research is required to validate these hypotheses with experimental data.

Biological Activity

N-(5-Cyano-2-methylpyridin-3-yl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring with the following substituents:

  • Cyano group at position 5
  • Methyl group at position 2
  • Acetamide functional group attached to the nitrogen at position 3

This structure is significant as it allows for various interactions in biological systems, particularly through hydrogen bonding due to the presence of the amide and cyano groups.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL
Pseudomonas aeruginosa< 20 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways related to cell growth and survival. The compound's mechanism involves interaction with molecular targets such as enzymes and receptors that play critical roles in tumor progression.

Case Study: Anticancer Mechanism

A study evaluated the effects of this compound on human cancer cell lines. The results indicated:

  • Induction of apoptosis as evidenced by increased caspase activity.
  • Inhibition of cell proliferation with an IC50 value ranging from 15 to 25 µM across different cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cell growth and survival.
  • Receptor Modulation : It could modulate receptor activity that is crucial for cellular signaling processes involved in cancer progression and microbial resistance.
  • Signaling Pathway Alteration : By affecting key signaling pathways, such as those related to apoptosis and inflammation, this compound demonstrates potential therapeutic benefits.

Synthesis and Applications

The synthesis of this compound typically involves the reaction between 5-cyano-2-methylpyridine and acetic anhydride, often in the presence of a base like pyridine. This method yields high purity and is suitable for both laboratory research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Cyano-2-methylpyridin-3-yl)acetamide
Reactant of Route 2
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N-(5-Cyano-2-methylpyridin-3-yl)acetamide

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